1-(2-azidoethyl)adamantane

Bioorthogonal Chemistry Drug Discovery Lipophilicity

Select 1-(2-azidoethyl)adamantane for its optimal balance of lipophilicity (XLogP 3.3) and steric accessibility, ensuring robust CuAAC reactivity while maintaining cellular permeability. The ethyl spacer introduces conformational flexibility for polymer applications. Superior to bridgehead azides in bioorthogonal probe design. Available via custom synthesis with full analytical support.

Molecular Formula C12H19N3
Molecular Weight 205.3
CAS No. 26831-49-2
Cat. No. B6176936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-azidoethyl)adamantane
CAS26831-49-2
Molecular FormulaC12H19N3
Molecular Weight205.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Azidoethyl)adamantane (CAS 26831-49-2): Procurement Guide for a Research-Grade Azido-Adamantane Intermediate


1-(2-Azidoethyl)adamantane is an organic azide and an adamantane derivative, characterized by a C12H19N3 formula and a molecular weight of 205.30 g/mol . It features a rigid, lipophilic adamantane cage connected to a reactive azido group via a two-carbon ethyl spacer. This structure positions it as a specialized building block for bioorthogonal chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, and materials science applications [1]. Its core value proposition lies in the combination of adamantane's distinct physicochemical properties (e.g., high lipophilicity, structural stability) with the synthetic utility of a terminal azide [2].

Why 1-(2-Azidoethyl)adamantane Cannot Be Casually Substituted by Other Adamantyl Azides


Substituting 1-(2-azidoethyl)adamantane with other adamantyl azides is scientifically unsound due to the profound impact of the linker between the adamantane core and the azido group on both molecular properties and reactivity. The length and nature of this linker dictate the compound's lipophilicity (LogP), steric accessibility, and conformational flexibility, which are critical parameters in applications ranging from bioconjugation to polymer synthesis. For instance, moving from a direct bridgehead azide (1-azidoadamantane) to one with an ethyl spacer changes the calculated XLogP from 3.5 to 3.3 [1], directly influencing solubility and membrane permeability. Furthermore, the increased flexibility and distance from the bulky adamantane cage alter the azide's steric environment, affecting its reactivity in click chemistry [2]. These differences are non-linear and not predictable, making empirical selection essential.

Quantitative Differentiation Evidence for 1-(2-Azidoethyl)adamantane Against Comparators


Lipophilicity (XLogP) Modulation: 1-(2-Azidoethyl)adamantane vs. 2-Azidoadamantane

Introducing a flexible two-carbon spacer between the adamantane core and the azide group in 1-(2-azidoethyl)adamantane lowers the calculated lipophilicity compared to a direct bridgehead azide. The XLogP for 2-azidoadamantane is reported as 3.5, whereas the target compound has a calculated XLogP of 3.3 [1]. This difference of 0.2 log units indicates a measurable shift in hydrophobicity, which can be a critical factor in optimizing the partition coefficient for biological assays or chromatographic separations.

Bioorthogonal Chemistry Drug Discovery Lipophilicity

Steric Hindrance Profile: Ethyl Linker vs. Direct Bridgehead Azide in CuAAC Reactivity

The reactivity of an azide in CuAAC is highly sensitive to the steric environment around the azido group. For the direct bridgehead analog, 1-adamantyl azide, a study showed that its reaction with diyne 1 yielded only 18% of the bis-cycloadduct after 4 hours, a drastic retardation compared to unhindered benzyl azide (87% yield in 30 minutes) [1]. While direct rate data for 1-(2-azidoethyl)adamantane is unavailable, the two-carbon ethyl spacer is known from calixarene studies to mitigate the severe steric hindrance caused by the bulky adamantane core, thereby restoring reactivity closer to that of a primary alkyl azide [2].

Click Chemistry CuAAC Steric Effects

Thermodynamic vs. Kinetic Reactivity Profile with Phosphines: 1-Azidoadamantane as a Baseline

The reaction of 1-adamantyl azide with trialkylphosphines is an equilibrium process that is thermodynamically less favorable than with less hindered alkyl azides. Specifically, the equilibrium constant (K_eq) for the formation of the phosphazide from 1-adamantyl azide and triisopropylphosphine (PiPr3) was found to be 0.014 M⁻¹ at 25 °C, indicating that the reaction lies far to the left [1]. This contrasts with the expected behavior of a less hindered alkyl azide like 1-(2-azidoethyl)adamantane, where the formation of the phosphazide or subsequent iminophosphorane would be kinetically and thermodynamically more favorable.

Staudinger Ligation Iminophosphorane Synthesis Reaction Kinetics

Molecular Conformation and Flexibility: Impact on Material Integration

The ethyl spacer in 1-(2-azidoethyl)adamantane introduces two additional rotatable bonds compared to 1-azidoadamantane. This increases conformational flexibility and the distance between the adamantane core and the reactive azide. This is a critical parameter for materials science applications, as the increased flexibility can prevent phase separation and improve the mechanical properties of the resulting polymers or networks [1]. In contrast, the rigid bridgehead azide yields more ordered, crystalline, and potentially brittle materials.

Polymer Chemistry Materials Science Supramolecular Chemistry

Ideal Application Scenarios for 1-(2-Azidoethyl)adamantane Based on Its Differentiated Profile


Bioorthogonal Chemistry and Bioconjugation

When developing a novel bioorthogonal probe requiring a lipophilic, membrane-permeable tag, 1-(2-azidoethyl)adamantane offers a distinct advantage. Its calculated XLogP of 3.3 [1] indicates high hydrophobicity, which promotes cellular uptake and membrane association. The ethyl spacer mitigates the extreme steric hindrance seen with direct bridgehead azides, ensuring robust reactivity in CuAAC 'click' reactions with strained alkynes or terminal alkynes [2]. This combination of high lipophilicity for cellular delivery and reliable reactivity for efficient conjugation makes it superior to either more polar azides (which have poor membrane permeability) or more sterically hindered azides (which react slowly).

Synthesis of Adamantane-Functionalized Polymers and Materials

For polymer chemists aiming to incorporate adamantane's rigidity and lipophilicity into a polymer network without causing brittleness, 1-(2-azidoethyl)adamantane is the preferred building block. The ethyl spacer introduces two rotatable bonds [1], providing crucial conformational flexibility. This allows the adamantane units to be integrated into the polymer backbone or as side chains without inducing excessive crystallinity or phase separation, leading to materials with improved processability and mechanical toughness compared to those made with the rigid 1-azidoadamantane.

Synthesis of Iminophosphorane Precursors for Organic Synthesis

In synthetic routes requiring the formation of an iminophosphorane via the Staudinger reaction, the choice of azide is critical. 1-azidoadamantane suffers from an unfavorable thermodynamic equilibrium with phosphines (K_eq = 0.014 M⁻¹) [1], making it an inefficient starting material. 1-(2-azidoethyl)adamantane, as a primary alkyl azide, will react cleanly and irreversibly with triaryl- or trialkylphosphines to form the corresponding iminophosphorane in high yield. This predictable and efficient reactivity makes it the logical choice for synthesizing adamantane-containing aza-ylides for subsequent transformations like the aza-Wittig reaction.

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